molecular formula C13H17ClF3N B2556518 4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride CAS No. 193357-81-2

4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride

Cat. No. B2556518
M. Wt: 279.73
InChI Key: GHUPEZITEAKUTG-UHFFFAOYSA-N
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Description

The compound “4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride” is a chemical with the molecular formula C13H16F3N . It is also known by its IUPAC name, 4-[4-(trifluoromethyl)benzyl]piperidine .


Molecular Structure Analysis

The molecular structure of “4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride” is represented by the InChI code: 1S/C13H16F3N/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2 . The molecular weight of the compound is 243.27 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 243.27 . The storage temperature is normal, and it should be kept in a dark place, in an inert atmosphere .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including those similar to 4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride, have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Studies have shown that certain piperidine derivatives are potent inhibitors of acetylcholinesterase, with applications in treating dementia. For instance, one study found that specific derivatives showed high affinity for AChE over BuChE and significantly increased acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential as antidementia agents (Sugimoto et al., 1990). Further research expanded on the structure-activity relationships of these compounds, reinforcing their significance in medicinal chemistry for cognitive disorders (Sugimoto et al., 1992).

Synthetic Approach and Structural Analysis

The synthesis and structural analysis of related piperidine compounds are crucial in understanding their potential applications. A study provided a synthetic approach for the preparation of compounds like 4-(trifluoromethoxy)piperidine, indicating their value as building blocks in medicinal chemistry (Logvinenko et al., 2021). Another research focused on the crystal structures of N-benzyl- and N-cyclohexylmethyl piperidines, contributing to the understanding of their molecular conformation and potential interactions in biological systems (Barlow et al., 1993).

Catalytic Properties and Pharmaceutical Synthesis

Piperidine derivatives exhibit catalytic properties in chemical reactions, such as the Suzuki–Miyaura coupling reaction. A study synthesized mononuclear and trinuclear complexes containing 4-amino-1-benzyl piperidine, demonstrating their utility in organic synthesis (Kilic et al., 2008). Furthermore, piperidines have been used as building blocks in the synthesis of potential pharmaceuticals. One example is the first synthesis of 1-benzyl-4-(chloromethyl)piperidine, used in developing pharmacologically interesting compounds (Rodríguez-Franco et al., 2002).

Piperidine Derivatives in Drug Discovery

Piperidine derivatives have been synthesized and evaluated for their potential in drug discovery. For instance, derivatives with 5-HT2 antagonist activity have been developed, indicating their potential role in psychiatric medication (Watanabe et al., 1993). Additionally, research on sila-analogues of selective σ ligands of the spiro[indane-1,4‘-piperidine] type provides insights into their pharmacological properties, furthering our understanding of their role in neuroscience and pharmacology (Tacke et al., 2003).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The safety information pictograms indicate a warning (GHS07), and the hazard statements include H319 .

properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11;/h1-4,11,17H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUPEZITEAKUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride

Citations

For This Compound
1
Citations
S Imamura, Y Nishikawa, T Ichikawa, T Hattori… - Bioorganic & medicinal …, 2005 - Elsevier
Replacement of the 5-oxopyrrolidin-3-yl fragment in the previously reported lead structure with a 1-acetylpiperidin-4-yl group led to the discovery of a novel series of potent CCR5 …
Number of citations: 78 www.sciencedirect.com

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